N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1330037-91-6
VCID: VC7342702
InChI: InChI=1S/C24H23N3O3S2.ClH/c1-27-11-10-16-20(13-27)32-24(21(16)23-25-17-6-4-5-7-19(17)31-23)26-22(28)15-9-8-14(29-2)12-18(15)30-3;/h4-9,12H,10-11,13H2,1-3H3,(H,26,28);1H
SMILES: CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=C(C=C5)OC)OC.Cl
Molecular Formula: C24H24ClN3O3S2
Molecular Weight: 502.04

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride

CAS No.: 1330037-91-6

VCID: VC7342702

Molecular Formula: C24H24ClN3O3S2

Molecular Weight: 502.04

* For research use only. Not for human or veterinary use.

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride - 1330037-91-6

Description

Key Features:

FeatureDetails
Molecular FormulaC24_{24}H26_{26}ClN3_{3}O3_{3}S
Molecular WeightApproximately 487.00 g/mol
Functional GroupsAmide, methoxy (-OCH3_{3}), thiazole, pyridine
SolubilityLikely soluble in polar solvents due to the hydrochloride form

Synthesis Pathway

The synthesis of this compound likely involves multi-step reactions combining:

  • Formation of the benzo[d]thiazole core: This can be achieved through cyclization reactions involving 2-aminothiophenol derivatives.

  • Construction of the tetrahydrothieno[2,3-c]pyridine scaffold: This step may involve condensation reactions with appropriate ketones or aldehydes under acidic or basic conditions.

  • Amidation reaction: The dimethoxybenzamide moiety is introduced via an amide bond formation using coupling agents like EDCI or DCC.

  • Conversion to the hydrochloride salt: The final product is treated with hydrochloric acid to improve solubility and stability.

Example Reaction Scheme:

StepReactants/ConditionsProduct
12-Aminothiophenol + Aldehyde (Cyclization)Benzo[d]thiazole Intermediate
2Benzo[d]thiazole + Ketone (Cyclization/Condensation)Tetrahydrothieno[2,3-c]pyridine Core
3Coupling with Dimethoxybenzoyl Chloride (Amidation)Final Amide Product
4Treatment with HClHydrochloride Salt

Potential Applications:

  • Antimicrobial Activity:

    • Compounds containing benzo[d]thiazole and thienopyridine scaffolds have shown antimicrobial properties against Gram-positive and Gram-negative bacteria.

    • The presence of methoxy groups may enhance lipophilicity and membrane permeability.

  • Anticancer Potential:

    • Similar compounds have been explored as kinase inhibitors or apoptosis inducers in cancer cells.

    • The structural framework allows for interaction with key biological targets like enzymes or receptors.

  • Anti-inflammatory Activity:

    • Molecular docking studies on related compounds suggest inhibition of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways.

Comparative Data from Related Compounds:

CompoundActivityIC50_{50} (if available)
N-(Benzo[d]thiazolyl)-derived compoundsAntimicrobialModerate
Tetrahydrothienopyridine-based moleculesAnticancerVariable
Dimethoxybenzamide derivativesAnti-inflammatoryNot reported

Analytical Characterization

To confirm the structure and purity of this compound, analytical techniques would include:

  • NMR Spectroscopy:

    • 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to identify chemical shifts corresponding to aromatic protons, methyl groups, and amide functionality.

  • Mass Spectrometry (MS):

    • To determine the molecular weight and verify fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Detection of characteristic functional groups such as C=O (amide), C-N (aromatic), and OCH3_{3}.

  • Elemental Analysis:

    • Ensures consistency with the molecular formula.

Limitations and Future Research

While promising, further studies are required to:

  • Evaluate pharmacokinetics and toxicity profiles in vivo.

  • Optimize the synthesis for industrial scalability.

  • Investigate specific biological targets through computational modeling and experimental assays.

CAS No. 1330037-91-6
Product Name N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride
Molecular Formula C24H24ClN3O3S2
Molecular Weight 502.04
IUPAC Name N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,4-dimethoxybenzamide;hydrochloride
Standard InChI InChI=1S/C24H23N3O3S2.ClH/c1-27-11-10-16-20(13-27)32-24(21(16)23-25-17-6-4-5-7-19(17)31-23)26-22(28)15-9-8-14(29-2)12-18(15)30-3;/h4-9,12H,10-11,13H2,1-3H3,(H,26,28);1H
Standard InChIKey QRDQNQHAQRDZSH-UHFFFAOYSA-N
SMILES CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=C(C=C5)OC)OC.Cl
Solubility not available
PubChem Compound 71778306
Last Modified Aug 19 2023

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